molecular formula C10H8BrClN2O B11839890 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11839890
M. Wt: 287.54 g/mol
InChI Key: ODJXWBBHOJPBMU-UHFFFAOYSA-N
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Description

7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to the pyrido[1,2-a]pyrimidin-4-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the functionalization of the pyrido[1,2-a]pyrimidin-4-one core. One common method includes the bromination and chlorination of the core structure under controlled conditions. The reaction conditions often involve the use of bromine and chlorine sources in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various derivatives with different functional groups, which can be used for further applications in pharmaceuticals and material sciences .

Scientific Research Applications

7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Pharmaceuticals: It exhibits potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Material Sciences: It is used in the development of new materials with specific properties.

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor antagonism.

Mechanism of Action

The mechanism of action of 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrido[1,2-a]pyrimidin-4-one, such as:

Uniqueness

The uniqueness of 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8BrClN2O

Molecular Weight

287.54 g/mol

IUPAC Name

7-bromo-9-chloro-2-ethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H8BrClN2O/c1-2-7-4-9(15)14-5-6(11)3-8(12)10(14)13-7/h3-5H,2H2,1H3

InChI Key

ODJXWBBHOJPBMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C=C(C=C(C2=N1)Cl)Br

Origin of Product

United States

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